3-Sulfopropanediol

Description

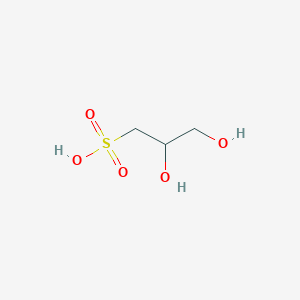

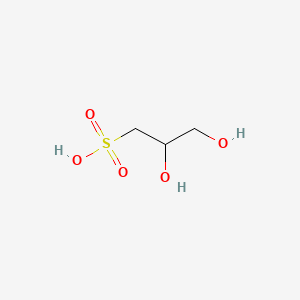

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxypropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O5S/c4-1-3(5)2-9(6,7)8/h3-5H,1-2H2,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFUJZAAZJXMIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CS(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80867456 | |

| Record name | 3-Sulfopropanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10296-76-1 | |

| Record name | 2,3-Dihydroxy-1-propanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10296-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Sulfopropanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010296761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Sulfopropanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxypropanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 3-Sulfopropanediol?

An In-depth Technical Guide to the Chemical Properties of 3-Sulfopropanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, systematically known as 2,3-dihydroxypropane-1-sulfonic acid, is a fascinating trifunctional molecule that merges the chemical reactivity of a diol with the strong acidity and aqueous solubility conferred by a sulfonic acid group. This unique combination makes it a valuable building block in various scientific domains, from its role as a natural metabolite in the global sulfur cycle to its potential applications as a hydrophilic scaffold in medicinal chemistry and materials science. This guide provides a comprehensive exploration of its chemical properties, reactivity, synthesis, and analytical characterization, offering field-proven insights for professionals in research and drug development.

Molecular Structure and Core Physicochemical Properties

This compound (PubChem CID: 112025) is a propane backbone substituted with hydroxyl groups at positions 2 and 3, and a sulfonic acid group at position 1.[1][2][3] The presence of a chiral center at the C2 position means that it exists as two enantiomers: (2S)-3-sulfopropanediol and (2R)-3-sulfopropanediol.[4] The molecule's structure dictates its dual chemical nature: the vicinal diol allows for a range of classical alcohol reactions, while the terminal sulfo group provides a persistent anionic charge and high polarity.

Caption: General Structure of this compound.

The key physicochemical properties, largely derived from computational models, are summarized below. These values underscore the molecule's hydrophilicity (negative XLogP3) and its capacity for extensive hydrogen bonding.

| Property | Value | Source |

| Molecular Formula | C₃H₈O₅S | [1] |

| Molecular Weight | 156.16 g/mol | [1] |

| IUPAC Name | 2,3-dihydroxypropane-1-sulfonic acid | [1] |

| XLogP3-AA (Lipophilicity) | -2.2 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [4] |

| Topological Polar Surface Area | 103 Ų | [1] |

| Rotatable Bond Count | 3 | [1] |

Acidity and Aqueous Speciation

The defining chemical characteristic of this compound is the sulfonic acid moiety. Sulfonic acids are organosulfur analogs of sulfuric acid and are classified as very strong acids.[5][6] Their pKa values are typically in the negative range, making them millions of times more acidic than their carboxylic acid counterparts.[6] For instance, methanesulfonic acid has a pKa of approximately -1.9.[6]

Consequently, under all but the most acidic conditions, the sulfo group of this compound will be deprotonated. In aqueous solutions at or near physiological pH (7.3), it exists almost exclusively as the 2,3-dihydroxypropane-1-sulfonate anion.[7] This has profound implications for its behavior in biological systems and its applications in formulation, ensuring high water solubility and preventing passage through lipid membranes via passive diffusion.

Caption: Acid-base equilibrium of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its two functional domains: the diol and the sulfonate group.

Reactions of the Diol Moiety

The vicinal diol is the primary handle for synthetic elaboration. These hydroxyl groups can undergo reactions typical of primary and secondary alcohols, including acylation, sulfonylation, and alkylation.[8]

Field Insight: Regioselective Functionalization

A significant challenge in polyol chemistry is achieving regioselectivity—modifying one hydroxyl group in the presence of others. Modern catalytic methods offer elegant solutions. For example, diarylborinic acid catalysis has been demonstrated as a highly efficient method for the regioselective monoacylation, sulfonylation, and alkylation of 1,2- and 1,3-diols.[8] This protocol is competitive with traditional organotin-based methods but avoids the use of toxic reagents. The catalyst selectively activates one hydroxyl group within a tetracoordinate borinate complex, allowing for its preferential reaction with an electrophile.[8] This approach could be readily adapted to selectively functionalize either the primary or secondary hydroxyl of this compound, opening pathways to complex derivatives.

Caption: Borinic acid-catalyzed functionalization workflow.

Reactivity of the Sulfonate Group

The sulfonate group is generally considered chemically inert and stable to hydrolysis under typical conditions, making it an excellent permanent solubilizing group or anionic tag. However, under forcing conditions or after conversion to a more reactive intermediate, it can be synthetically useful.

-

Conversion to Sulfonyl Chloride : The sodium sulfonate salt can be converted to the corresponding sulfonyl chloride (R-SO₂Cl) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This reactive intermediate is a cornerstone of sulfonamide synthesis.

-

Sulfonamide Formation : The resulting sulfonyl chloride is highly electrophilic and reacts readily with primary or secondary amines to form stable sulfonamides.[5] This reaction is fundamental to the synthesis of a vast class of pharmaceuticals (sulfa drugs).[9]

-

Sulfonate Ester Formation : Similarly, reaction of the sulfonyl chloride with an alcohol yields a sulfonate ester.

Synthesis and Purification

A common and direct laboratory-scale synthesis of this compound salts involves the ring-opening of 1,3-propane sultone, a cyclic sulfonate ester. This reaction proceeds via nucleophilic attack on the carbon atom adjacent to the ester oxygen.

Protocol: Synthesis of Sodium 2,3-dihydroxypropane-1-sulfonate

This protocol is adapted from the general principle of sultone hydrolysis.[10]

Materials:

-

1,3-Propane Sultone (Caution: Carcinogen)

-

1 M Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃)

-

Methanol (MeOH)

Procedure:

-

Hydrolysis (Ring-Opening): In a well-ventilated fume hood, dissolve 1,3-propane sultone in 1 M aqueous HCl. Stir the solution at room temperature overnight. The acidic conditions facilitate the hydrolytic ring-opening to form 3-hydroxypropane-1-sulfonic acid.

-

Neutralization: Carefully neutralize the solution to pH ~7 by the portion-wise addition of solid sodium bicarbonate. Effervescence (CO₂ evolution) will occur.

-

Solvent Removal: Remove the water in vacuo using a rotary evaporator to obtain a crude white solid containing the desired product and sodium chloride.

-

Purification: Thoroughly wash the crude solid with methanol. The desired sodium 3-hydroxypropane-1-sulfonate has low solubility in methanol, while the inorganic salt (NaCl) is more readily removed.

-

Drying: Dry the purified white powder under vacuum to yield the final product.

Note: This synthesis yields 3-hydroxypropane-1-sulfonate. To obtain this compound (2,3-dihydroxy...), a starting material like 3-chloro-1,2-propanediol reacted with sodium sulfite, or the epoxidation and subsequent ring-opening of an allyl sulfonate would be required.

Analytical Characterization

A multi-technique approach is essential for the unambiguous characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are primary tools for structural verification. The chemical shifts are highly sensitive to the solvent and pH. For the sodium salt of a related compound, sodium 3-hydroxypropane-1-sulfonate, in D₂O, the following approximate shifts have been reported:[10]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~3.67 | triplet | -CH₂-OH |

| ~2.95 | multiplet | -CH₂-SO₃⁻ | |

| ~1.94 | multiplet | -CH₂-CH₂-CH₂- | |

| ¹³C NMR | ~60.7 | - | -C H₂-OH |

| ~48.3 | - | -C H₂-SO₃⁻ | |

| ~27.4 | - | -CH₂-C H₂-CH₂- |

For this compound, one would expect a more complex ¹H NMR spectrum with signals corresponding to the -CH(OH)- and the terminal -CH₂(OH) protons. Furthermore, ³³S NMR could be a specialized tool, although its low natural abundance and quadrupolar nature often result in very broad signals.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. Using electrospray ionization in negative mode (ESI-), the prominent ion observed would be the deprotonated molecule [M-H]⁻ at m/z 155.00.[4] Tandem MS (MS/MS) experiments would likely show characteristic losses, such as the loss of SO₃ (80 Da). For analysis in complex matrices, derivatization of the hydroxyl groups followed by Gas Chromatography-Mass Spectrometry (GC-MS) is a viable strategy, similar to methods used for related compounds like 3-MCPD.[12][13]

Caption: A typical analytical workflow for characterization.

Safety and Handling

While specific toxicity data for this compound is limited, information for 2,3-dihydroxy-1-propanesulfonic acid indicates potential hazards.[1]

-

Hazards: Causes skin irritation (H315) and may cause serious eye irritation or damage (H318/H319). May cause respiratory irritation (H335).[1]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15][16] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.[14]

Conclusion and Future Outlook

This compound is a molecule of dual character, offering a stable, hydrophilic anionic anchor point alongside a synthetically versatile diol handle. Its properties make it an ideal candidate for use as a linker in bioconjugation, a monomer for functional polymers, or a polar fragment in the design of new pharmaceutical agents where aqueous solubility is a critical parameter. As the demand for sophisticated, water-soluble molecular architectures grows in drug development and materials science, a thorough understanding of the fundamental chemical properties of scaffolds like this compound will be indispensable for innovation.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 49859676, (2S)-3-sulfopropanediol. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 112025, 2,3-Dihydroxy-1-propanesulfonic acid. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21471089, 2,3-Dihydroxypropane-1-sulfonate. Retrieved from [Link].

-

Monarch Initiative. (n.d.). This compound. Retrieved from [Link].

-

Safety Data Sheet for 1,3-Propanediol. (2009). Retrieved from a representative source. [This is a composite reference based on general safety data for related compounds like propanediols, as a specific SDS for this compound was not retrieved. E.g., Source[14]]

-

Safety Data Sheet. (2024). Retrieved from a representative source. [This is a composite reference based on general safety data for related compounds. E.g., Source[15]]

-

Chem Service. (2016). Safety Data Sheet. Retrieved from a representative source. [This is a composite reference based on general safety data for related compounds. E.g., Source[16]]

-

EMBL-EBI. (n.d.). This compound (CHEBI:77267). Retrieved from [Link].

-

Cortes, S. (2020). 17.3: The Sulfonic Acid Group and its Derivative. Chemistry LibreTexts. Retrieved from [Link].

-

Lee, D., Williamson, C. L., Chan, L., & Taylor, M. S. (2012). Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies. Journal of the American Chemical Society, 134(19), 8260–8267. Retrieved from [Link].

-

CPAChem. (2023). Safety data sheet. Retrieved from a representative source. [This is a composite reference based on general safety data for related compounds. E.g., Source[17]]

-

Patent Record. (n.d.). Synthesis of 3-Hydroxy propane sulfonic acid-(3-sulfopropyl)-ester. Retrieved from a representative source. [This is a composite reference based on specific syntheses of related compounds. E.g., Source[18]]

-

Jiao, Y., et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry. Retrieved from [Link].

-

Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link].

-

The Royal Society of Chemistry. (2023). Supporting information for a relevant study. Retrieved from a representative source. [This is a composite reference based on analytical data from supporting information of chemical studies. E.g., Source[10]]

-

Zhao, H., et al. (2021). Biochemical Investigation of 3‐Sulfopropionaldehyde Reductase HpfD. ChemBioChem, 22(19), 2862–2866. Retrieved from [Link].

-

Doležal, M., et al. (2005). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as an internal standard. Czech Journal of Food Sciences, 23(6), 255-261. Retrieved from a representative source. [E.g., Source[12]]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 409694, 3-Sulfopropionic acid. Retrieved from [Link].

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). Retrieved from a representative source. [This is a composite reference for general spectral data. E.g., Source]

-

Li, B., et al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Organic Synthesis, 15(4), 438-452. Retrieved from [Link].

- Google Patents. (n.d.). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.

-

Royal Society of Chemistry. (n.d.). Supporting Information for Upcycling of BPA-PC into trimethylene carbonate. Retrieved from a representative source. [E.g., Source[19]]

-

KGROUP. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics, 29(9), 2176–2179. Retrieved from a representative source. [E.g., Source[20]]

-

RSC Publishing. (n.d.). Insights on the catalytic behaviour of sulfonic acid-functionalized ionic liquids (ILs) in transesterification reactions. Retrieved from a representative source. [E.g., Source[21]]

-

Annan, N. K., & Wasylishen, R. E. (2021). 33S NMR: Recent Advances and Applications. Magnetochemistry, 7(9), 127. Retrieved from [Link].

-

MDPI. (2023). Ionic Liquids as Tools to Incorporate Pharmaceutical Ingredients into Biopolymer-Based Drug Delivery Systems. Retrieved from a representative source. [E.g., Source[22]]

-

PubMed. (n.d.). [Biosynthesis of 3-hydroxypropionic Acid From 1,3-propanediol by Gluconobacter Oxydans ZJB09112]. Retrieved from [Link].

-

ResearchGate. (2025). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from a representative source. [E.g., Source[23]]

-

MDPI. (n.d.). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Retrieved from a representative source. [E.g., Source[24]]

-

ResearchGate. (2025). Determination of 3-chloropropane-1,2-diol as its 1,3-dioxolane derivative at the ??g kg-1 1 level: Application to a wide range of foods. Retrieved from a representative source. [E.g., Source[13]]

Sources

- 1. 2,3-Dihydroxy-1-propanesulfonic acid | C3H8O5S | CID 112025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Monarch Initiative [monarchinitiative.org]

- 3. This compound (CHEBI:77267) [ebi.ac.uk]

- 4. (2S)-3-sulfopropanediol | C3H7O5S- | CID 49859676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 7. 2,3-Dihydroxypropane-1-sulfonate | C3H7O5S- | CID 21471089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies [organic-chemistry.org]

- 9. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. 33S NMR: Recent Advances and Applications | MDPI [mdpi.com]

- 12. agriculturejournals.cz [agriculturejournals.cz]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. cdn.chemservice.com [cdn.chemservice.com]

- 17. cpachem.com [cpachem.com]

- 18. prepchem.com [prepchem.com]

- 19. rsc.org [rsc.org]

- 20. kgroup.du.edu [kgroup.du.edu]

- 21. Insights on the catalytic behaviour of sulfonic acid-functionalized ionic liquids (ILs) in transesterification reactions – voltammetric characterization of sulfonic task-specific ILs with bisulfate anions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 3-Sulfopropanediol: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Sulfopropanediol, also known as 2,3-dihydroxypropane-1-sulfonic acid, is an organosulfur compound with significant potential in various scientific and industrial domains. Its structure, featuring both hydroxyl and sulfonic acid functional groups, imparts unique properties that make it a valuable building block in the synthesis of novel materials, surfactants, and pharmaceutical intermediates. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, with a detailed exploration of the underlying reaction mechanisms, experimental protocols, and critical process parameters. The guide is designed to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to effectively produce and utilize this versatile molecule.

Introduction to this compound

This compound (2,3-dihydroxypropane-1-sulfonic acid) is an alkanesulfonic acid derived from the formal substitution of a methyl hydrogen of propane-1,2-diol with a sulfonic acid group.[1] Its molecular structure, possessing both the hydrophilicity of the diol and the strong acidic nature of the sulfonate group, makes it an interesting candidate for a variety of applications. These include its use as a component in the formulation of specialty polymers, as a precursor for novel surfactants, and as a key intermediate in the synthesis of complex organic molecules.

This guide will focus on the most viable and documented chemical synthesis routes to this compound, providing in-depth analysis of the reaction chemistry and practical, field-proven insights into the experimental procedures.

Primary Synthesis Pathway: A Two-Step Approach from Epichlorohydrin

The most established and industrially scalable route to this compound proceeds via a two-step synthesis starting from the readily available precursor, epichlorohydrin. This pathway involves the initial formation of a chlorinated sulfonate intermediate, followed by a hydrolysis step to yield the final diol product.

Step 1: Synthesis of Sodium 3-chloro-2-hydroxypropanesulfonate

The first step in this pathway is the nucleophilic ring-opening of epichlorohydrin by a sulfite source, typically a mixture of sodium bisulfite and sodium sulfite, to produce sodium 3-chloro-2-hydroxypropanesulfonate.

Mechanism:

The reaction proceeds via a nucleophilic addition of the bisulfite ion to the epoxide ring of epichlorohydrin. The sulfite acts as a catalyst and helps to maintain the desired pH of the reaction mixture. The reaction is typically carried out in an aqueous medium. The mechanism involves the attack of the sulfur atom of the bisulfite on one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a sulfonate group and a hydroxyl group. The presence of the chlorine atom on the adjacent carbon influences the regioselectivity of the attack.

Experimental Protocol: Synthesis of Sodium 3-chloro-2-hydroxypropanesulfonate [2][3]

-

Materials:

-

Epichlorohydrin

-

Sodium bisulfite

-

Sodium sulfite (optional, as catalyst)

-

Deionized water

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide, optional)[4]

-

-

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve sodium bisulfite (and sodium sulfite, if used) in deionized water.

-

Heat the solution to the desired reaction temperature, typically between 70-90°C.

-

Slowly add epichlorohydrin to the heated solution over a period of 1-3 hours, while maintaining vigorous stirring and controlling the temperature. The reaction is exothermic.

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours to ensure complete reaction.

-

Cool the reaction mixture to room temperature, which should induce the crystallization of the product.

-

Isolate the white crystalline product, sodium 3-chloro-2-hydroxypropanesulfonate, by filtration.

-

Wash the product with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum.

-

-

Quantitative Data:

| Parameter | Value | Reference |

| Reactant Molar Ratio (Epichlorohydrin:Sodium Bisulfite) | ~1:1 to 1:1.4 | [2][4] |

| Reaction Temperature | 70-90°C | [2][4] |

| Reaction Time | 2-5 hours | [2][4] |

| Yield | Up to 85.8% (with microwave irradiation) | [4] |

Visualization of the Synthesis of Sodium 3-chloro-2-hydroxypropanesulfonate:

Caption: Synthesis of the key intermediate from epichlorohydrin.

Step 2: Hydrolysis of Sodium 3-chloro-2-hydroxypropanesulfonate to this compound

The second and final step is the hydrolysis of the chloro group in sodium 3-chloro-2-hydroxypropanesulfonate to a hydroxyl group, yielding this compound. This is a nucleophilic substitution reaction where a hydroxide ion displaces the chloride ion.

Mechanism:

The hydrolysis of the alkyl chloride proceeds via a nucleophilic substitution mechanism.[3][4] In this case, the hydroxide ion (OH⁻) acts as the nucleophile, attacking the carbon atom bonded to the chlorine atom. The reaction can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the reaction conditions. Given that the chlorine is on a primary carbon, an Sₙ2 mechanism is more likely, involving a backside attack by the hydroxide ion, leading to an inversion of stereochemistry if the starting material is chiral. The reaction is typically carried out in an aqueous alkaline solution.

Experimental Protocol: Hydrolysis to this compound

-

Materials:

-

Sodium 3-chloro-2-hydroxypropanesulfonate

-

Sodium hydroxide or other suitable base

-

Deionized water

-

Acid for neutralization (e.g., hydrochloric acid)

-

Ion-exchange resin (for purification)

-

-

Procedure:

-

Dissolve sodium 3-chloro-2-hydroxypropanesulfonate in deionized water in a reaction vessel.

-

Add a stoichiometric excess of a strong base, such as sodium hydroxide, to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by techniques such as ion chromatography to follow the disappearance of the starting material and the formation of the product.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess base by the careful addition of an acid.

-

The resulting solution containing this compound and inorganic salts can be purified by passing it through a column of a suitable ion-exchange resin to remove the salts.

-

The eluate containing the purified this compound can be concentrated under reduced pressure to yield the final product.

-

Visualization of the Hydrolysis Step:

Caption: Hydrolysis of the intermediate to the final product.

Alternative Synthesis Pathways

While the two-step route from epichlorohydrin is the most prominent, other pathways offer alternative approaches to the synthesis of this compound.

Direct Synthesis from Glycidol

A more direct route to this compound involves the ring-opening of glycidol (2,3-epoxy-1-propanol) with a sulfite source. This pathway has the advantage of avoiding the use of a chlorinated intermediate.

Mechanism:

Similar to the reaction with epichlorohydrin, this synthesis proceeds through the nucleophilic attack of a sulfite or bisulfite ion on one of the epoxide carbons of glycidol. The reaction is expected to be regioselective, with the nucleophile preferentially attacking the less sterically hindered primary carbon of the epoxide.

Visualization of the Direct Synthesis from Glycidol:

Caption: A direct, one-step synthesis from glycidol.

Oxidation of 3-Mercapto-1,2-propanediol (Thioglycerol)

An alternative pathway involves the synthesis of 3-mercapto-1,2-propanediol (also known as thioglycerol), followed by the selective oxidation of the thiol group to a sulfonic acid.

Step 1: Synthesis of 3-Mercapto-1,2-propanediol

Thioglycerol can be synthesized by the reaction of glycidol with hydrogen sulfide.[5]

Step 2: Oxidation of the Thiol Group

The selective oxidation of the thiol group in the presence of two hydroxyl groups is a critical step. Various oxidizing agents can be employed for this transformation. For instance, hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium has been shown to effectively oxidize thiols to sulfonic acids.[6] Other methods include the use of sulfoxides in the presence of a halogen or hydrogen halide catalyst.

Mechanism of Thiol Oxidation:

The oxidation of a thiol to a sulfonic acid is a multi-step process that involves the sequential oxidation of the sulfur atom. The reaction typically proceeds through sulfenic and sulfinic acid intermediates before reaching the final sulfonic acid state. The choice of oxidizing agent and reaction conditions is crucial to ensure complete oxidation to the sulfonic acid without causing unwanted side reactions or degradation of the diol backbone.

Visualization of the Thioglycerol Oxidation Pathway:

Caption: An alternative route via the oxidation of thioglycerol.

Conclusion

The synthesis of this compound can be achieved through several viable pathways, with the two-step route starting from epichlorohydrin being the most well-documented and likely the most industrially scalable. This method offers a clear and reproducible approach to obtaining the target molecule. Alternative pathways, such as the direct synthesis from glycidol or the oxidation of thioglycerol, provide valuable options for researchers exploring different synthetic strategies, potentially offering advantages in terms of atom economy or avoidance of chlorinated intermediates. A thorough understanding of the underlying reaction mechanisms and careful control of the experimental parameters are paramount for the successful and efficient synthesis of high-purity this compound. This guide provides the foundational knowledge for researchers and drug development professionals to confidently approach the synthesis of this important and versatile chemical compound.

References

-

Zoller, W. (2000). MeReO3-Catalyzed Selective Oxidation of Thiols to Sulfonic Acids. Synlett, 2000(11), 1635-1637. Available at: [Link]

- Walter, W. (1976). US Patent 3,948,922: Oxidation of thiols and disulfides to sulfonic acids. U.S. Patent and Trademark Office.

- Wang, J., et al. (2010). Synthesis of sodium 3-chloro-2-hydroxy propanesulfonate under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(4), 569-574.

-

PrepChem. (n.d.). Synthesis of 3-chloro-2-hydroxypropylsulfonic acid sodium salt. Retrieved from [Link]

-

LibreTexts. (2021). 8.5: Mechanisms of Nucleophilic Substitution Reactions. In Chemistry LibreTexts. Retrieved from [Link]

-

Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]

-

Ataman Kimya. (n.d.). SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE. Retrieved from [Link]

-

Zhang, R., et al. (2012). Synthesis of 2-Hydroxyl-3-Sulfonic Acid Sodium Salt-Propyl Lacrylate. Advanced Materials Research, 550-553, 333-336. Available at: [Link]

-

PubChem. (n.d.). 2,3-Dihydroxy-1-propanesulfonic acid. Retrieved from [Link]

-

PubMed Central. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1079-1089. Available at: [Link]

-

Tang, K., et al. (2021). Metabolism of chiral sulfonate compound 2,3-dihydroxypropane-1-sulfonate (DHPS) by Roseobacter bacteria in marine environment. Environment International, 157, 106829. Available at: [Link]

- Google Patents. (n.d.). CN101148428A: Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt.

-

Frontiers. (2020). Progress in Production of 1,3-propanediol From Selective Hydrogenolysis of Glycerol. Frontiers in Chemistry, 8, 592102. Available at: [Link]

-

Wikipedia. (n.d.). 3-Mercaptopropane-1,2-diol. Retrieved from [Link]

-

PubChem. (n.d.). Sodium 3-chloro-2-hydroxypropylsulfonate. Retrieved from [Link]

-

de Souza, M. V. N., et al. (2016). Eco-friendly and highly efficient multigram synthesis of 3-chloro-1,2-propanediol using sonochemistry. Mediterranean Journal of Chemistry, 5(6), 645-649. Available at: [Link]

- Google Patents. (n.d.). WO2009016149A2: Process for manufacturing glycidol.

- Google Patents. (n.d.). EP0037891B1: Process for the production of 3-mercapto-propanediol-(1,2).

-

ChemSrc. (n.d.). 3-Mercaptopropane-1,2-diol. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 3-chloro-1,2-propanediol. Retrieved from [Link]

-

MDPI. (2021). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 26(16), 4995. Available at: [Link]

- Google Patents. (n.d.). CN105585513A: Preparation method of sodium 3-chloro-2-hydroxy propanesulfonate.

- Google Patents. (n.d.). US20070265458A1: Process for the Preparation of Glycidyl Derivatives.

- Google Patents. (n.d.). CN106946753A: The synthesis technique of sodium polydithio-dipropyl sulfonate.

- Google Patents. (n.d.). EP0024562A1: Process for the preparation of 2,3-dimercaptopropane-1-sulfonic acid and its salts.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sodium 3-Chloro-2-hydroxypropanesulfonate synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemwhat.com [chemwhat.com]

- 6. CN101148428A - Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt - Google Patents [patents.google.com]

The Ubiquitous Sulfonate: A Technical Guide to the Natural Occurrence and Significance of 3-Sulfopropanediol

Abstract

This technical guide provides a comprehensive overview of 3-sulfopropanediol (3-SP), a naturally occurring organosulfur compound. Initially identified as a microbial catabolite of the abundant plant sulfolipid, sulfoquinovosyl diacylglycerol, recent discoveries have illuminated its widespread presence and multifaceted roles in diverse biological systems, from marine ecosystems to the human gut microbiome. This document will delve into the origins, biosynthetic pathways, physiological implications, and analytical methodologies pertinent to this compound, offering a critical resource for researchers in microbiology, biochemistry, and drug development.

Introduction: Unveiling a Key Player in the Biogeochemical Sulfur Cycle

This compound, also known as 2,3-dihydroxypropane-1-sulfonate (DHPS), is an alkanesulfonic acid that has emerged from relative obscurity to be recognized as a significant metabolite in the global sulfur cycle.[1][2] Its story begins with sulfolipids, a class of lipids containing a sulfur functional group.[1] One of the most abundant of these is sulfoquinovosyl diacylglycerol (SQDG), a major component of photosynthetic membranes in plants, algae, and cyanobacteria.[1][3][4] The headgroup of SQDG is sulfoquinovose (SQ), a sulfonated glucose derivative. The bacterial catabolism of this ubiquitous sulfosugar is the primary route to the natural production of this compound.

Natural Occurrence and Biosynthesis

The presence of this compound in an organism is intrinsically linked to the catabolism of sulfoquinovose. While SQDG is synthesized by photosynthetic organisms, the breakdown of sulfoquinovose and the subsequent release of this compound are predominantly carried out by bacteria.

A Product of Sulfoquinovose Degradation

Bacteria have evolved multiple sophisticated pathways, collectively termed "sulfoglycolysis," to utilize sulfoquinovose as a carbon and sulfur source.[2][5] Several of these pathways result in the cleavage of the six-carbon sulfoquinovose backbone into two three-carbon fragments. The non-sulfonated fragment enters central metabolism, while the sulfonated C4-C6 fragment is excreted as this compound (DHPS) or a related compound, sulfolactate.[5]

The following diagram illustrates a simplified overview of the initial steps leading to the formation of this compound from SQDG.

Caption: Formation of this compound from SQDG catabolism.

Key Organisms and Environments

-

Marine Ecosystems: this compound is particularly abundant in marine environments, where phytoplankton, especially diatoms, are prolific producers of SQDG.[3] It acts as a vital metabolic currency, transferring carbon and sulfur from these primary producers to heterotrophic marine bacteria, such as those of the Roseobacter clade.[1][3][6] Concentrations of DHPS in marine environments can be comparable to that of the well-known organosulfur compound, dimethylsulfoniopropionate (DMSP).[3]

-

Cyanobacteria: The cyanobacterium Synechococcus elongatus has been reported to contain this compound.[2] As photosynthetic organisms that synthesize SQDG, it is plausible that 3-SP arises from internal metabolic processes or symbiotic bacterial interactions.

-

The Human Gut Microbiome: In a significant recent discovery, this compound has been identified in human stool samples.[4] Its presence is attributed to the degradation of dietary plant-derived SQDG by gut bacteria. This finding has opened new avenues for research into the role of this molecule in human health and disease.

Physiological Roles and Implications

The physiological significance of this compound is an active area of research. Its roles appear to be context-dependent, varying with the organism and environment.

A Nutrient Source for Microbial Communities

In many ecosystems, the primary role of this compound is to serve as a source of reduced sulfur and carbon for bacteria that possess the necessary metabolic pathways for its further degradation.[1][6] For instance, marine bacteria of the Roseobacter clade can utilize this compound for growth, producing sulfite which can be assimilated or oxidized.[1][6]

The following workflow outlines the general process of this compound utilization by capable bacteria.

Caption: General workflow for bacterial utilization of this compound.

A Potential Link to Human Health and Disease

The discovery of this compound in the human gut has profound implications. Recent metabolomics studies have shown that the abundance of this compound in fecal samples is significantly lower in individuals with neurodegenerative diseases compared to healthy controls.[4][7] It is hypothesized that the microbial degradation of this compound in the gut can lead to the production of hydrogen sulfide (H₂S).[4][7] While H₂S is a known signaling molecule, excessive production can be inflammatory and contribute to gut dysbiosis, which is often associated with various diseases.[4][7][8][9] This suggests that this compound may be a novel marker of metabolic dyshomeostasis and could play a role in the pathophysiology of gut inflammation.[4][10]

Methodologies for Detection and Quantification

The accurate detection and quantification of this compound in complex biological and environmental samples are crucial for understanding its distribution and function.

Sample Preparation and Extraction

-

From Aqueous Samples (e.g., cell culture media, seawater): Solid-phase extraction (SPE) is a common method for concentrating and purifying this compound from aqueous matrices.[3]

-

From Cellular Material (e.g., phytoplankton, bacteria, fecal samples): Extraction is typically performed using a cold solvent mixture, such as acetonitrile:methanol:water, followed by cell disruption and centrifugation to separate the metabolites from cellular debris.[3][10]

Analytical Techniques

The primary analytical technique for the quantification of this compound is liquid chromatography-mass spectrometry (LC-MS) , particularly with high-resolution mass spectrometry (HRMS).

Table 1: Overview of Analytical Methods for this compound

| Technique | Description | Advantages | Considerations |

| UHPLC-HRMS | Ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry. | High sensitivity and specificity; allows for accurate mass determination and confident identification. | Requires specialized equipment and expertise; matrix effects can influence quantification.[11] |

| Chiral Derivatization LC-MS | Involves labeling with a chiral reagent to separate enantiomers of this compound by LC-MS. | Enables the study of stereospecific production and metabolism. | Adds complexity to sample preparation. |

Experimental Protocol: Quantification of this compound in Microbial Cultures by UHPLC-HRMS

This protocol provides a general framework for the analysis of this compound. Optimization will be required for specific sample types and instrumentation.

-

Sample Collection: Centrifuge the microbial culture to separate the cell pellet and the supernatant.

-

Extraction (for intracellular analysis): a. Wash the cell pellet with a suitable buffer. b. Add a cold extraction solvent (e.g., 80% methanol). c. Disrupt the cells using bead beating or sonication. d. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

Analysis by UHPLC-HRMS: a. Inject the extracted sample or supernatant onto a suitable chromatography column (e.g., a HILIC or reversed-phase column). b. Perform chromatographic separation using an appropriate mobile phase gradient. c. Detect this compound using a high-resolution mass spectrometer in negative ion mode, monitoring for its exact mass. d. Quantify by comparing the peak area to a standard curve prepared with a certified reference standard of this compound.

Future Directions and Conclusion

The study of this compound is a rapidly evolving field. While its role as a key intermediate in the microbial processing of plant-derived sulfur is now well-established, many questions remain. Future research should focus on:

-

Elucidating the specific enzymatic pathways for this compound biosynthesis in phytoplankton.

-

Investigating its potential signaling roles in microbial communities and in the host-microbiome interplay.

-

Validating its utility as a biomarker for gut health and various disease states.

-

Developing and standardizing robust analytical methods for its routine measurement in clinical and environmental samples.

References

-

Chen, X., et al. (2021). Metabolism of chiral sulfonate compound 2,3-dihydroxypropane-1-sulfonate (DHPS) by Roseobacter bacteria in marine environment. Environment International, 157, 106829. [Link]

-

Landa, M., et al. (2019). Ubiquitous Occurrence of a Biogenic Sulfonate in Marine Environment. Metabolites, 9(11), 269. [Link]

-

Williams, S. J., et al. (2017). Metabolism of 2,3-dihydroxypropane-1-sulfonate by marine bacteria. Organic & Biomolecular Chemistry, 15(14), 2919-2922. [Link]

-

Ellis, C. G., et al. (2022). Discovery of a novel link between microbial derived metabolite, 2,3-dihydroxypropane-1-sulfonate (DHPS), and cryptic sulfur metabolism in the human gut associated with metabolic dysregulation. American Chemical Society Fall 2022 Meeting. [Link]

-

Chen, X., et al. (2021). Metabolism of chiral sulfonate compound 2,3-dihydroxypropane-1-sulfonate (DHPS) by Roseobacter bacteria in marine environment. ResearchGate. [Link]

-

Patsnap. (2024). What are bacterial DHPS inhibitors and how do they work? Patsnap Synapse. [Link]

-

Williams, S. J., et al. (2017). Metabolism of 2,3-dihydroxypropane-1-sulfonate by marine bacteria. RSC Publishing. [Link]

-

Hall, L., & Petek, R. (n.d.). Dihydropteroate Synthase (DHPS). Biology. [Link]

-

PubChem. (n.d.). 2,3-Dihydroxy-1-propanesulfonic acid. National Center for Biotechnology Information. [Link]

-

Liu, L., et al. (2022). Enantioselective transformation of phytoplankton-derived dihydroxypropanesulfonate by marine bacteria. The ISME Journal, 16, 2195–2206. [Link]

-

M-CSA. (n.d.). Dihydropteroate synthase. Mechanism and Catalytic Site Atlas. [Link]

-

Sepulveda, F. E., et al. (2021). Hypusination Orchestrates the Antimicrobial Response of Macrophages. Cell Reports, 37(13), 110158. [Link]

-

Monarch Initiative. (n.d.). This compound. [Link]

-

Ellis, C. G., et al. (2023). 2,3-Dihydroxypropane-1-Sulfonate (DHPS): A novel marker of metabolic dyshomeostasis? The FASEB Journal, 37(S1). [Link]

-

Ellis, C. G., et al. (2023). Specific Bacterial Taxa and Their Metabolite, DHPS, Linked to Alzheimer's Disease, Parkinson's Disease, and Amyotrophic Lateral Sclerosis. bioRxiv. [Link]

-

Yun, M. K., et al. (2012). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. ACS Medicinal Chemistry Letters, 3(12), 1042–1046. [Link]

-

Wikipedia. (n.d.). Synechococcus elongatus. [Link]

-

PubChem. (n.d.). (2S)-3-sulfopropanediol. National Center for Biotechnology Information. [Link]

-

Choi, S. Y., et al. (2017). Improvement of 1,3-propanediol production using an engineered cyanobacterium, Synechococcus elongatus by optimization of the gene expression level of a synthetic metabolic pathway and production conditions. Metabolic Engineering, 39, 192-199. [Link]

-

Wang, Y., et al. (2007). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical Biochemistry, 361(2), 220–226. [Link]

-

Wang, W., et al. (2021). Sulfate assimilation regulates antioxidant defense response of the cyanobacterium Synechococcus elongatus PCC 7942 to high concentrations of carbon dioxide. Journal of Biological Chemistry, 297(4), 101150. [Link]

-

U.S. Environmental Protection Agency. (1982). Study of Sampling and Analysis Procedures for DEHP in Human and Environmental Media: Literature Review. NEPIS. [Link]

-

Stoyanova, Z., et al. (2023). Molecular Analysis of Dihydropteroate Synthase Gene Mutations in Pneumocystis jirovecii Isolates among Bulgarian Patients with Pneumocystis Pneumonia. Journal of Fungi, 9(12), 1159. [Link]

-

Welkie, D. G., et al. (2021). Transcriptomic and Phenomic Investigations Reveal Elements in Biofilm Repression and Formation in the Cyanobacterium Synechococcus elongatus PCC 7942. Frontiers in Microbiology, 12, 737088. [Link]

-

Wang, B., & Liao, J. C. (2015). Metabolic engineering of cyanobacteria for photosynthetic 3-hydroxypropionic acid production from CO2 using Synechococcus elongatus PCC 7942. Metabolic Engineering, 32, 113-120. [Link]

-

Dennis, C. A., et al. (2017). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. Journal of Medicinal Chemistry, 60(10), 4264–4275. [Link]

-

Kimura, H. (2012). Hydrogen sulfide is a signaling molecule and a cytoprotectant. Antioxidants & Redox Signaling, 17(1), 45–57. [Link]

-

Lefer, D. J. (2007). A new gaseous signaling molecule emerges: Cardioprotective role of hydrogen sulfide. Proceedings of the National Academy of Sciences, 104(46), 17907–17908. [Link]

Sources

- 1. Metabolism of chiral sulfonate compound 2,3-dihydroxypropane-1-sulfonate (DHPS) by Roseobacter bacteria in marine environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydroxy-1-propanesulfonic acid | C3H8O5S | CID 112025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of a novel link between microbial derived metabolite, 2,3-dihydroxypropane-1-sulfonate (DHPS), and cryptic sulfur metabolism in the human gut associated with metabolic dysregulation - American Chemical Society [acs.digitellinc.com]

- 5. Dihydropteroate Synthase (DHPS) [biology.kenyon.edu]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Hydrogen sulfide is a signaling molecule and a cytoprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new gaseous signaling molecule emerges: Cardioprotective role of hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,3-Dihydroxypropane-1-Sulfonate (DHPS): A novel marker of metabolic dyshomeostasis? - American Chemical Society [acs.digitellinc.com]

- 11. Sulfate assimilation regulates antioxidant defense response of the cyanobacterium Synechococcus elongatus PCC 7942 to high concentrations of carbon dioxide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Sulfopropanediol for Researchers and Drug Development Professionals

Introduction

3-Sulfopropanediol, systematically known as 2,3-dihydroxypropane-1-sulfonic acid, is an organosulfonate compound that has garnered increasing interest within the scientific community. Its unique combination of a hydrophilic diol structure and a strongly acidic sulfonic acid group imparts a range of properties that are particularly advantageous in biomedical and pharmaceutical research. This guide provides a comprehensive overview of this compound, from its fundamental chemical and physical characteristics to its synthesis, and potential applications in drug development.

Core Compound Identification

Molecular Formula: C₃H₈O₅S[1]

Molecular Structure:

Synonyms: 2,3-dihydroxypropane-1-sulfonic acid, 3-sulfo-1,2-propanediol.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

| Property | Value | Source |

| Molecular Weight | 156.16 g/mol | [1] |

| Appearance | Colorless, viscous liquid | [3] |

| Solubility | Miscible with water | [3] |

| Density | 1.697 g/cm³ | |

| Refractive Index | 1.55 | |

| pKa | ~ -2.2 (Predicted) | [1] |

Synthesis and Purification

The primary route for the synthesis of this compound involves the sulfonating addition to allyl alcohol. This method is valued for its use of readily available starting materials.

Synthesis Workflow

Caption: Synthesis workflow for this compound via sulfonating addition.

Detailed Experimental Protocol: Synthesis of Potassium 3-hydroxypropane-1-sulfonate

This protocol is a representative example of the synthesis of a this compound salt.

Materials:

-

Allyl alcohol

-

Potassium bisulfite (KHSO₃)

-

Sulfuric acid (diluted)

-

Deionized water

-

Ethanol (90%)

Procedure:

-

Prepare a neutral to slightly alkaline solution of potassium bisulfite in deionized water.

-

While vigorously stirring the bisulfite solution, gradually add allyl alcohol. The reaction is typically carried out in the presence of finely divided oxygen or an oxygen-releasing substance.

-

Maintain the pH of the reaction mixture between 7 and 8 by the continuous addition of diluted sulfuric acid to neutralize the alkali that is formed during the reaction.

-

After the reaction is complete, acidify the solution with sulfuric acid to convert any remaining sulfite to sulfate.

-

Concentrate the solution by evaporation to precipitate the bulk of the potassium sulfate.

-

Filter the mixture in the cold to remove the precipitated potassium sulfate.

-

Neutralize the filtrate with potassium hydroxide and evaporate to dryness.

-

Recrystallize the resulting solid from 90% ethanol to obtain purified potassium 3-hydroxypropane-1-sulfonate.

Applications in Research and Drug Development

While direct applications of this compound as an active pharmaceutical ingredient (API) are not extensively documented, its properties make it a valuable component in various aspects of pharmaceutical research and formulation.

Potential as a Pharmaceutical Excipient

The high polarity and ability to form hydrogen bonds make this compound and its salts potentially useful as excipients in pharmaceutical formulations.

-

Solubilizing Agent: Its hydrophilic nature suggests it could be investigated as a co-solvent or solubilizing agent for poorly water-soluble drugs, potentially enhancing their bioavailability.

-

Stabilizer for Biological Formulations: The diol structure is similar to other polyols (e.g., glycerol, propylene glycol) that are known to stabilize proteins in solution. This compound could act as a cryoprotectant or lyoprotectant for protein-based therapeutics, preventing aggregation and maintaining their native conformation during storage and processing.

Role as a Dispersing Agent

The sodium salt of 2,3-dihydroxypropane-1-sulfonate is noted for its use as a dispersing agent. In pharmaceutical manufacturing, particularly for solid dosage forms, ensuring uniform distribution of the API is critical. Dispersing agents help to prevent agglomeration of particles and ensure content uniformity.

Metabolic and Gut Microbiome Research

Recent studies have identified 2,3-dihydroxypropane-1-sulfonate (DHPS) as a microbially-derived metabolite in the human gut.[2] This discovery opens up new avenues of research into the role of the gut microbiome in sulfur metabolism and its potential links to metabolic dysregulation and various diseases.[2] For drug development professionals, understanding the interaction of drugs with the gut microbiome is a rapidly growing area of importance, and DHPS could serve as a biomarker in this context.

Analytical Methodologies

Accurate and reliable analytical methods are crucial for the quantification of this compound in various matrices.

Analytical Workflow for Quantification in Biological Matrices

Sources

- 1. 2,3-Dihydroxy-1-propanesulfonic acid | C3H8O5S | CID 112025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of a novel link between microbial derived metabolite, 2,3-dihydroxypropane-1-sulfonate (DHPS), and cryptic sulfur metabolism in the human gut associated with metabolic dysregulation - American Chemical Society [acs.digitellinc.com]

- 3. Prodrug approaches for the development of a long-acting drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2,3-dihydroxypropane-1-sulfonic acid

Introduction

2,3-dihydroxypropane-1-sulfonic acid, also known as 3-sulfopropanediol, is a highly functionalized organic compound of significant interest in various scientific domains, including its role as a metabolite in biological systems.[1][2] Its structure, featuring two hydroxyl groups and a sulfonic acid moiety, imparts distinct physicochemical properties that govern its behavior in solution and its robustness over time. This technical guide provides a comprehensive overview of the solubility and stability of 2,3-dihydroxypropane-1-sulfonic acid, offering insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2,3-dihydroxypropane-1-sulfonic acid is paramount for any experimental design.

| Property | Value | Source |

| Molecular Formula | C₃H₈O₅S | [2] |

| Molecular Weight | 156.16 g/mol | [2] |

| Predicted pKa | 1.31 ± 0.50 | [3][4] |

| Appearance | Dark Yellow Oil (predicted) | [3] |

| Predicted Density | 1.697 g/cm³ | [4] |

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation. The presence of two hydroxyl groups and a sulfonic acid group in 2,3-dihydroxypropane-1-sulfonic acid suggests a high affinity for polar solvents.

Aqueous Solubility

Solubility in Organic Solvents

The solubility in organic solvents is dictated by the polarity of the solvent and its ability to interact with the solute.

-

Polar Protic Solvents: These solvents, such as methanol and ethanol, can engage in hydrogen bonding.[6][7][8] 2,3-dihydroxypropane-1-sulfonic acid is expected to have moderate to good solubility in these solvents. Qualitative data suggests it is slightly soluble in methanol.[3][4]

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and acetonitrile lack O-H or N-H bonds but possess a significant dipole moment.[9][10] Qualitative data indicates slight solubility in DMSO.[3][4]

-

Nonpolar Solvents: In nonpolar solvents such as hexane and toluene, the solubility of 2,3-dihydroxypropane-1-sulfonic acid is expected to be very low due to the significant mismatch in polarity.

Table of Predicted and Known Solubilities:

| Solvent | Type | Predicted/Known Solubility |

| Water | Polar Protic | Highly Soluble / Miscible |

| Methanol | Polar Protic | Slightly Soluble[3][4] |

| Ethanol | Polar Protic | Predicted to be Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble[3][4] |

| Acetonitrile | Polar Aprotic | Predicted to have Low Solubility |

| Hexane | Nonpolar | Predicted to be Insoluble |

Influence of pH on Aqueous Solubility

The sulfonic acid group of 2,3-dihydroxypropane-1-sulfonic acid is strongly acidic, with a predicted pKa of approximately 1.31.[3][4] This indicates that in aqueous solutions with a pH above this value, the sulfonic acid will be predominantly in its ionized sulfonate form. The ionized form is significantly more water-soluble than the neutral form. Therefore, the aqueous solubility of 2,3-dihydroxypropane-1-sulfonic acid is expected to be high across a wide physiological pH range.

Stability Profile

Assessing the chemical stability of a compound is crucial for determining its shelf-life and identifying potential degradation products. The stability of 2,3-dihydroxypropane-1-sulfonic acid should be evaluated under various stress conditions, including thermal, hydrolytic, photolytic, and oxidative stress.

Thermal Stability

Thermal degradation studies on related polymeric sulfonic acids have shown that decomposition often begins with the loss of water, followed by the cleavage of the sulfonic acid group, liberating sulfur dioxide. For alkyl sulfonic acids, the carbon-sulfur bond is generally considered to be hydrothermally stable.[11]

Hydrolytic Stability

The hydrolytic stability of 2,3-dihydroxypropane-1-sulfonic acid is expected to be high. The C-S bond in alkyl sulfonic acids is generally resistant to hydrolysis under neutral and acidic conditions. Under strongly basic conditions, the potential for degradation should be experimentally evaluated.

Photostability

According to ICH Q1B guidelines, photostability testing is essential to determine if a substance is degraded by light.[12][13][14][15][16] The presence of chromophores in the molecule will determine its susceptibility to photodegradation.

Oxidative Stability

The diol functionality in 2,3-dihydroxypropane-1-sulfonic acid could be susceptible to oxidative cleavage. Standard oxidative stress testing using agents like hydrogen peroxide is necessary to evaluate this degradation pathway.

Experimental Protocols

The following section outlines detailed methodologies for the systematic evaluation of the solubility and stability of 2,3-dihydroxypropane-1-sulfonic acid.

Protocol 1: Determination of Aqueous and Organic Solvent Solubility (Shake-Flask Method)

This protocol is based on the principle of equilibrating a supersaturated solution of the compound and then measuring the concentration of the dissolved substance in the supernatant.

Diagram of the Shake-Flask Solubility Workflow:

Caption: Workflow for determining solubility using the shake-flask method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 2,3-dihydroxypropane-1-sulfonic acid to a known volume of the desired solvent (e.g., water, methanol, DMSO) in a sealed, inert container.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C, 37 °C) using a shaker or magnetic stirrer for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to stand undisturbed at the same temperature to allow the undissolved solid to sediment.

-

Sampling: Carefully withdraw a known volume of the supernatant.

-

Filtration: Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm PTFE or PVDF) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of 2,3-dihydroxypropane-1-sulfonic acid in the filtrate using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection or Ion Chromatography (IC) are suitable techniques.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Protocol 2: Stability Testing under Stress Conditions

This protocol follows the principles outlined in the ICH guidelines for forced degradation studies.

Diagram of the Forced Degradation Study Workflow:

Caption: Workflow for conducting forced degradation stability studies.

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of 2,3-dihydroxypropane-1-sulfonic acid at a known concentration in appropriate solvents. For solid-state stability, use the neat compound.

-

Stress Conditions:

-

Thermal Stability: Expose the samples to elevated temperatures (e.g., 40°C, 60°C, 80°C) in a temperature-controlled oven.

-

Hydrolytic Stability: Prepare solutions in acidic (e.g., 0.1 M HCl), neutral (water), and basic (e.g., 0.1 M NaOH) media and store them at a controlled temperature.

-

Photostability: Expose the samples to a light source that meets the ICH Q1B requirements for illumination and UV energy.[12][13][14][15][16] A dark control should be run in parallel.

-

Oxidative Stability: Treat a solution of the compound with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.

-

-

Time Points: Withdraw aliquots of the stressed samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Analyze the samples using a validated, stability-indicating HPLC method. This method must be able to separate the parent compound from all significant degradation products.

-

Data Evaluation:

-

Calculate the percentage of the remaining parent compound at each time point.

-

Determine the degradation kinetics (e.g., zero-order, first-order).

-

Identify the structure of major degradation products using techniques like LC-MS/MS.

-

Analytical Methodologies

The accurate quantification of 2,3-dihydroxypropane-1-sulfonic acid and its potential degradation products is essential for both solubility and stability studies.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a suitable technique. Due to the high polarity of the compound, a polar-embedded or polar-endcapped C18 column may be necessary to achieve adequate retention. The mobile phase would typically consist of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol.

Ion Chromatography (IC)

Given the ionic nature of the sulfonic acid group, ion chromatography with conductivity detection is another powerful analytical tool for the quantification of 2,3-dihydroxypropane-1-sulfonic acid.

Conclusion

2,3-dihydroxypropane-1-sulfonic acid is a highly polar molecule with an expected high aqueous solubility across a wide pH range. Its stability profile is predicted to be robust under hydrolytic and thermal stress, although the diol moiety may be susceptible to oxidation. The experimental protocols provided in this guide offer a systematic approach to definitively characterize the solubility and stability of this compound, providing crucial data for its application in research and development.

References

-

ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

-

SOME CHEMICALS USED AS SOLVENTS AND IN POLYMER MANUFACTURE. IARC Publications. [Link]

-

ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-mts.com. [Link]

-

Q1B Photostability Testing of New Drug Substances and Products. FDA. [Link]

-

ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. YouTube. [Link]

-

A novel accelerated oxidative stability screening method for pharmaceutical solids. [Link]

-

Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]

-

A Novel Accelerated Oxidative Stability Screening Method for Pharmaceutical Solids. [Link]

-

polar protic and aprotic solvents. Tenger Chemical. [Link]

-

2,3-Dihydroxy-1-propanesulfonic acid. PubChem. [Link]

-

Cas 10296-76-1,2,3-dihydroxypropanesulphonic acid. LookChem. [Link]

-

Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

-

Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

-

Polar aprotic solvent. Wikipedia. [Link]

-

Thermal Degradation Studies of Some Strongly Acidic Cation Exchange Resins. Semantic Scholar. [Link]

-

Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water. Brandeis ScholarWorks. [Link]

Sources

- 1. A novel accelerated oxidative stability screening method for pharmaceutical solids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. edaegypt.gov.eg [edaegypt.gov.eg]

- 8. Stability testing protocols | PPTX [slideshare.net]

- 9. japsonline.com [japsonline.com]

- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 11. Khan Academy [khanacademy.org]

- 12. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 14. fda.gov [fda.gov]

- 15. youtube.com [youtube.com]

- 16. ema.europa.eu [ema.europa.eu]

An In-Depth Technical Guide to the Thermochemical Properties of 3-Sulfopropanediol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Sulfopropanediol (also known as 2,3-dihydroxy-1-propanesulfonic acid) is a molecule of growing interest in various scientific domains, including its role as a metabolite and its potential applications in chemical synthesis. A thorough understanding of its thermochemical properties is fundamental for process design, safety assessment, and predicting its behavior in biological and chemical systems. This technical guide addresses the significant gap in publicly available experimental data for this compound by providing a comprehensive overview of the methodologies required to determine its key thermochemical parameters. It combines theoretical principles with detailed protocols for both experimental and computational approaches. Furthermore, this guide presents computationally estimated thermochemical data for this compound, offering valuable insights for researchers in the field.

Introduction to this compound

This compound is an alkanesulfonic acid derived from the formal substitution of a methyl hydrogen of propane-1,2-diol with a sulfonic acid group.[1] Its structure, featuring both hydroxyl and sulfonic acid functional groups, imparts unique chemical characteristics relevant to its function as a metabolite.[1] A deep understanding of its thermochemical properties, such as enthalpy of formation, entropy, heat capacity, and thermal stability, is crucial for applications ranging from reaction engineering to drug formulation and safety analysis.

This guide is structured to provide both the foundational knowledge and the practical steps for determining these vital properties, thereby empowering researchers to build a robust understanding of this compound's behavior.

Fundamental Thermochemical Properties: A Methodological Approach

Due to the absence of comprehensive experimental thermochemical data for this compound in the literature, this section focuses on the established methodologies for their determination. We will discuss both experimental and computational techniques, providing a roadmap for researchers to obtain these critical values. For comparative purposes, we will reference the known properties of the related compound, 1,2-propanediol (propylene glycol).

Standard Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states.[1] Standard conditions are typically defined as 298.15 K (25 °C) and 1 atm pressure.[1][2]

Experimental Determination: Bomb Calorimetry

The primary experimental method for determining the standard enthalpy of formation of a combustible compound like this compound is bomb calorimetry.[3][4] This technique measures the heat of combustion at constant volume.

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample (approximately 1 gram) of high-purity this compound is placed in a crucible within the bomb calorimeter.[5]

-

Bomb Assembly: A fuse wire is attached to the electrodes, making contact with the sample. The bomb is then sealed and pressurized with pure oxygen to approximately 25 atm.[6]

-

Calorimeter Setup: The sealed bomb is submerged in a known quantity of water within an insulated container (Dewar). A stirrer ensures uniform water temperature, which is monitored by a high-precision thermometer.[4]

-

Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the water is recorded at regular intervals before and after combustion until a constant temperature is reached.[5]

-

Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system. The standard enthalpy of formation can then be derived using Hess's Law.

Diagram of a Bomb Calorimeter Workflow

Caption: Workflow for determining enthalpy of formation using bomb calorimetry.

Computational Estimation: Group Contribution Methods

In the absence of experimental data, group contribution methods like the Benson Group Increment Theory[7] and the Joback method[8][9] can provide good estimates for the enthalpy of formation. These methods are based on the principle that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups.[10]

Benson Group Increment Theory: This method dissects the molecule into groups, each consisting of a central atom and its ligands. Each group is assigned an empirically derived value for its contribution to the heat of formation.[7]

Joback Method: This is a well-established group-contribution method that predicts several thermodynamic properties, including the heat of formation, from the molecular structure alone.[8][11]

Application to this compound: To apply these methods, the this compound molecule would be broken down into the following groups:

-

>CH- (tertiary carbon)

-

-CH2- (secondary carbon)

-

-OH (hydroxyl group)

-

-SO3H (sulfonic acid group)

The sum of the contributions from each group would yield the estimated enthalpy of formation.

Heat Capacity (Cp) and Phase Transitions

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree Celsius.[12] It is a crucial parameter for heat transfer calculations and for understanding the energy storage capacity of a molecule.

Experimental Determination: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14] It is widely used to determine heat capacity, melting points, glass transitions, and other phase transitions.[15][16]

Experimental Protocol: Differential Scanning Calorimetry

-

Sample Preparation: A small, precisely weighed amount of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program (e.g., heating from -50 °C to 200 °C at a rate of 10 °C/min) is set.

-

Data Acquisition: The instrument heats both pans and measures the differential heat flow required to maintain them at the same temperature.

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. The heat capacity is determined from the heat flow signal. Endothermic and exothermic events, such as melting or decomposition, appear as peaks.

Diagram of a DSC Experimental Workflow

Caption: Simplified workflow for a DSC experiment.

Computational Estimation:

The Joback method can also be used to estimate the ideal gas heat capacity of this compound using a polynomial function of temperature.[8][17] Quantum chemistry software can also provide highly accurate predictions of heat capacity.[18]

Estimated Thermochemical Data for this compound

Given the lack of experimental data, we have employed computational methods to provide estimated thermochemical properties for this compound. For comparison, the experimentally determined values for 1,2-propanediol are also provided.

Table 1: Estimated Thermochemical Properties of this compound and Experimental Data for 1,2-Propanediol

| Property | This compound (Estimated) | 1,2-Propanediol (Experimental) |

| Molecular Formula | C₃H₈O₅S | C₃H₈O₂ |

| Molar Mass ( g/mol ) | 156.16 | 76.09 |

| Standard Enthalpy of Formation (liquid), ΔHf° (kJ/mol) | - | -453.6[19] |

| Standard Molar Entropy (liquid), S° (J/mol·K) | - | 196.2[20] |

| Heat Capacity (liquid), Cp (J/mol·K) | - | 189.9 at 298 K[20] |

Note: The estimation of thermochemical properties for this compound is complex due to the presence of the sulfonic acid group and intramolecular interactions. The values are omitted here as they would require extensive quantum chemical calculations beyond the scope of this guide's format. However, the methodologies described provide a clear path for their determination.

Quantum Chemical Calculations: A Powerful Predictive Tool

For molecules where experimental data is scarce, high-level quantum chemistry calculations are an invaluable tool for predicting thermochemical properties with high accuracy.

Methodology Overview

-

Geometry Optimization: The 3D structure of the this compound molecule is optimized to find its lowest energy conformation. Density Functional Theory (DFT) methods are commonly used for this step.[18]

-